molecular formula C6H13NO B2563046 (1R,2R)-2-amino-1-methyl-cyclopentanol CAS No. 1400689-45-3

(1R,2R)-2-amino-1-methyl-cyclopentanol

Cat. No. B2563046
CAS RN: 1400689-45-3
M. Wt: 115.176
InChI Key: KKBCPZUWBKCECT-PHDIDXHHSA-N
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Description

The compound “(1R,2R)-2-amino-1-methyl-cyclopentanol” is a cyclopentanol molecule with an amino group and a methyl group attached. The (1R,2R) notation indicates the configuration of the chiral centers in the molecule .


Molecular Structure Analysis

The molecular structure of “(1R,2R)-2-amino-1-methyl-cyclopentanol” would likely involve a five-membered ring (cyclopentane), with an amino group (NH2) and a methyl group (CH3) attached. The exact structure would depend on the positions of these groups on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2R)-2-amino-1-methyl-cyclopentanol” would depend on its molecular structure. For instance, its solubility would depend on the polarity of its functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific application of “(1R,2R)-2-amino-1-methyl-cyclopentanol”. For instance, if it were used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with “(1R,2R)-2-amino-1-methyl-cyclopentanol” would depend on its specific properties. It’s always important to refer to the relevant safety data sheets when handling chemical substances .

Future Directions

The future directions for research on “(1R,2R)-2-amino-1-methyl-cyclopentanol” would depend on its potential applications. For instance, if it were found to have medicinal properties, future research could focus on optimizing its synthesis and studying its mechanism of action .

properties

IUPAC Name

(1R,2R)-2-amino-1-methylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBCPZUWBKCECT-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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